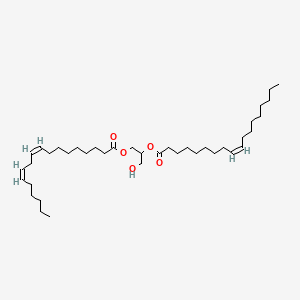

1-Linoleoyl-2-oleoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNNBQJKEBDPQS-LTEAFHAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130579 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104485-08-7 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a mixed-acid diacylglycerol (DAG), a class of glycerolipids where a glycerol (B35011) backbone is esterified with two fatty acid chains. Specifically, this molecule contains linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-1 position and oleic acid (a monounsaturated omega-9 fatty acid) at the sn-2 position. The designation "rac-" indicates that it is a racemic mixture of the sn-1-Linoleoyl-2-oleoyl-glycerol and sn-3-Linoleoyl-2-oleoyl-glycerol enantiomers.

As a key signaling molecule and a metabolic intermediate, this compound plays a crucial role in a variety of cellular processes. Its significance stems from its ability to activate protein kinase C (PKC) isoforms, influence the biophysical properties of cellular membranes, and serve as a precursor for the synthesis of triglycerides. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used for its study.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | Value for this compound | Analogous Compound Data |

| Molecular Formula | C39H70O5 | - |

| Molecular Weight | 618.97 g/mol [1] | - |

| CAS Number | 106292-55-1[1] | - |

| Appearance | Colorless to pale yellow liquid[1] | 1,2-Dioleoyl-rac-glycerol: Colorless oil or waxy solid |

| Melting Point | Not available | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 41°C |

| Boiling Point | Not available | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 817.3 ± 65.0 °C (Predicted) |

| Density | Not available | - |

| Solubility | Soluble in ethanol (B145695), chloroform (B151607), DMSO, and dimethylformamide (DMF)[2] | 1,3-Dioctanoyl glycerol: Ethanol (~10 mg/ml), Chloroform (~10 mg/ml), DMSO (~1 mg/ml), DMF (~30 mg/ml)[2] 1,2-Dimyristoyl-sn-glycerol: Ethanol (~30 mg/ml), DMSO (~7 mg/ml), DMF (~20 mg/ml) |

Note: The properties of analogous compounds are provided for estimation and may not accurately reflect the properties of this compound.

Biological Significance and Signaling Pathways

The primary biological role of 1,2-diacylglycerols like this compound is their function as second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by 1,2-diacylglycerols is a critical event in numerous signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic DAG remains in the plasma membrane.

The increase in intracellular calcium concentration recruits PKC to the plasma membrane, where it binds to DAG. This binding induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. The activated PKC can then phosphorylate a wide array of downstream target proteins, eliciting specific cellular responses.

Protein Kinase C (PKC) activation pathway initiated by this compound.

Experimental Protocols

Enzymatic Synthesis of 1,2-Diacylglycerols

This protocol describes a general method for the synthesis of 1,2-diacylglycerols via lipase-catalyzed esterification of glycerol with free fatty acids. This method can be adapted for the synthesis of this compound.

Materials:

-

Glycerol

-

Linoleic acid

-

Oleic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., hexane (B92381) or a solvent-free system)

-

Molecular sieves (for water removal)

-

Shaker incubator or magnetic stirrer with heating

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine glycerol, linoleic acid, and oleic acid in a desired molar ratio (e.g., 1:1:1). If using a solvent, add it to the flask.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% of the total substrate weight.

-

Water Removal: Add activated molecular sieves to the flask to remove water produced during the esterification, which drives the reaction towards product formation.

-

Reaction Incubation: Place the flask in a shaker incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a specified duration (e.g., 24-48 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The lipase can often be washed and reused.

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

-

Purification: Purify the resulting diacylglycerol from unreacted substrates and byproducts (mono- and triglycerides) using silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is commonly used for elution.

-

Product Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for the enzymatic synthesis of this compound.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a general method for the analysis of diacylglycerol isomers using HPLC coupled with tandem mass spectrometry (MS/MS).

Materials:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated diacylglycerol)

-

HPLC system with a suitable column (e.g., C18 reversed-phase)

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Solvents for mobile phase (e.g., acetonitrile, isopropanol, water, with additives like formic acid or ammonium (B1175870) acetate)

-

Vials and syringes

Procedure:

-

Sample Preparation: Dissolve the lipid sample in a suitable organic solvent (e.g., chloroform or methanol). Add a known amount of internal standard.

-

Chromatographic Separation:

-

Column: Use a reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Employ a binary solvent gradient. For example:

-

Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

-

Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute the diacylglycerols.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 50°C).

-

-

Mass Spectrometric Detection:

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Scan Mode: Operate the mass spectrometer in full scan mode to identify the [M+NH4]+ or [M+H]+ adducts of the diacylglycerols.

-

Tandem MS (MS/MS): For structural confirmation and differentiation of isomers, perform MS/MS experiments. Select the precursor ion corresponding to the diacylglycerol of interest and fragment it. The fragmentation pattern will provide information about the fatty acid composition. The loss of a neutral fatty acid from the precursor ion is a characteristic fragmentation pathway.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

-

Quantify the amount of the diacylglycerol by comparing its peak area to that of the internal standard.

-

Workflow for the HPLC-MS analysis of this compound.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is typically supplied in a flammable solvent (e.g., ethanol or methyl acetate) and should be handled with appropriate precautions.

-

Hazards: The solution is a highly flammable liquid and vapor and can cause serious eye irritation. May cause drowsiness or dizziness.

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and flame-retardant clothing.

-

Store in a cool, well-ventilated place. Keep the container tightly closed.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Always consult the specific Safety Data Sheet provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a fundamentally important diacylglycerol with significant roles in cell signaling and metabolism. Its ability to activate Protein Kinase C makes it a key molecule in a multitude of cellular processes and a subject of interest in drug development and biomedical research. A thorough understanding of its physicochemical properties, biological functions, and the experimental methodologies for its study is essential for advancing research in these fields. While some specific physical data for this molecule remains elusive, the information available for analogous compounds provides a solid foundation for its investigation. The protocols outlined in this guide offer a starting point for the synthesis and analysis of this and other diacylglycerols, paving the way for further discoveries into their complex roles in biology.

References

A Technical Guide to the Physical Properties of 1-Linoleoyl-2-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and various industrial applications. This document compiles available data on its physicochemical characteristics, outlines relevant experimental methodologies, and illustrates its role in cellular signaling.

Core Physical and Chemical Properties

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates a racemic mixture of the stereoisomers. It is classified as a colorless to pale yellow liquid and finds use as an emulsifier and stabilizer in the food and cosmetic industries.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₀O₅ | [4][5] |

| Molecular Weight | ~618.97 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Hexane (B92381) | |

| Melting Point | Data not available. Generally similar to corresponding triacylglycerols.[3] | |

| Boiling Point | Data not available | |

| Density | Data not available. A similar triglyceride, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, has a reported density of 0.9044 g/cm³.[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methodologies for the synthesis, purification, and analysis of diacylglycerols are well-established.

Synthesis of this compound

1. Chemical Synthesis (Esterification): This method involves the direct esterification of glycerol with linoleic acid and oleic acid.

-

Materials: Glycerol, linoleic acid, oleic acid, and an acid catalyst (e.g., sulfuric acid) or an immobilized lipase (B570770).

-

Procedure:

-

Combine glycerol with stoichiometric amounts of linoleic acid and oleic acid in a reaction vessel.

-

Add a catalytic amount of the chosen catalyst.

-

Heat the mixture under controlled temperature and pressure, often with the removal of water to drive the reaction to completion.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst and purify the product.

-

2. Enzymatic Synthesis: This approach utilizes regiospecific lipases for a more controlled synthesis.

-

Materials: Glycerol, linoleic acid, oleic acid, and an immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica).

-

Procedure:

-

Immobilize the lipase on a suitable support.

-

Incubate the immobilized lipase with the substrates (glycerol, linoleic acid, and oleic acid) in a suitable solvent system or under solvent-free conditions.

-

Maintain the reaction at an optimal temperature and pH for the specific lipase.

-

Monitor the formation of the desired diacylglycerol.

-

Separate the product from the enzyme and unreacted substrates.

-

Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is commonly used for the separation of lipids.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed.

-

Procedure:

-

Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.

-

Load the sample onto a prepared silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent.

-

Determination of Melting Point (General Method for Fats and Oils)

-

Apparatus: Capillary tubes, thermometer, and a melting point apparatus.

-

Procedure:

-

Introduce the purified liquid sample into a capillary tube.

-

Solidify the sample by cooling.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly and record the temperature at which the substance transitions from a solid to a clear liquid. For fats and oils, this is often observed as a "slip point."

-

Role in Cellular Signaling

Diacylglycerols, including this compound, are crucial second messengers in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The following diagram illustrates the activation of Protein Kinase C by diacylglycerol.

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

This pathway is initiated by an extracellular signal binding to a cell surface receptor, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits and activates members of the Protein Kinase C family. Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Buy rac 1-Oleoyl-2-linoleoylglycerol | 106292-55-1 [smolecule.com]

- 7. 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7 [chemicalbook.com]

The Pivotal Role of 1-Linoleoyl-2-oleoyl-rac-glycerol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC). The specific fatty acid composition of a DAG molecule is a critical determinant of its signaling efficacy and downstream effects. This technical guide focuses on 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol species containing the polyunsaturated linoleic acid at the sn-1 position and the monounsaturated oleic acid at the sn-2 position. While direct quantitative data for this specific isomer is limited in publicly available literature, this document consolidates our understanding of its expected role based on the established principles of DAG signaling and the known influence of its constituent fatty acids. We will delve into the canonical signaling pathways, present relevant quantitative data for analogous compounds, provide detailed experimental protocols for studying its activity, and visualize key processes using logical diagrams.

Introduction to Diacylglycerol Signaling

Diacylglycerols are transiently produced at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes, yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1] While IP3 stimulates the release of intracellular calcium, DAG remains in the membrane and acts as a crucial anchor and activator for a variety of signaling proteins. The primary effectors of DAG signaling are proteins containing a C1 domain, with the most prominent being the protein kinase C (PKC) family of serine/threonine kinases.[2]

The structure of the fatty acyl chains of DAG molecules significantly influences their signaling properties. Factors such as chain length and degree of unsaturation can affect the potency and isoform-selectivity of PKC activation.[3][4] Unsaturated fatty acids, like oleic and linoleic acid, are known to be potent activators of PKC.[5]

The PLC/DAG/PKC Signaling Axis

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) triggers the activation of phospholipase C (PLC). PLC then hydrolyzes PIP2 into DAG and IP3.[1] This initiates two parallel signaling cascades:

-

The IP3-Calcium Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

The DAG-PKC Pathway: DAG, localized at the plasma membrane, recruits and activates conventional and novel isoforms of Protein Kinase C (PKC). The elevation of intracellular Ca2+ often acts synergistically with DAG to fully activate conventional PKC isoforms.[6]

Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.[7]

Quantitative Data on Diacylglycerol Signaling

| Diacylglycerol Species | PKC Isoform(s) | Observed Effect | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Higher stimulatory effect compared to SDG and SEG. | [8] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Higher activation compared to SAG. | [8] |

| 1,2-sn-dioleoylglycerol (DOG) | PKCα | More effective in promoting binding to POPC/POPS vesicles than 1,3-DOG. | [3] |

| Unsaturated 1,2-diacylglycerols | General PKC | More potent activators than saturated DAGs in certain lipid environments. | [3] |

| Diacylglycerols with oleic acid | T-cells | Induces an increase in intracellular Ca2+ via TRPC3/6 channels. | [9] |

This table summarizes findings from related diacylglycerol species to infer the potential activity of this compound.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the ability of this compound to activate PKC in a cell-free system.

Materials:

-

Purified recombinant PKC isoform of interest

-

This compound

-

PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Lipid vesicle preparation equipment (e.g., sonicator or extruder)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Lipid Vesicle Preparation:

-

Co-sonicate or extrude a mixture of phosphatidylserine and this compound in assay buffer to form small unilamellar vesicles. A typical molar ratio is 4:1 PS to DAG.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quench buffer (e.g., containing EDTA or by spotting onto phosphocellulose paper).

-

-

Detection:

-

If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by binding to phosphocellulose paper followed by washing) and quantify the incorporated radioactivity using a scintillation counter.

-

If using a fluorescent ATP analog, measure the fluorescence signal according to the manufacturer's instructions.

-

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to cellular treatment with this compound using a fluorescent calcium indicator.

Materials:

-

Cultured cells of interest

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Seeding:

-

Seed cells onto a black-walled, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy) and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium, wash the cells with HBSS, and incubate them with the dye loading solution at 37°C for 30-60 minutes in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

-

-

Measurement:

-

Place the plate or coverslip in the fluorescence reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add this compound (at the desired concentration) to the cells.

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to the baseline to determine the change in intracellular calcium concentration.

-

Quantification of this compound in Cellular Lipids by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from cell samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated as desired

-

Internal standard (e.g., a deuterated version of the analyte or a structurally similar DAG)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water - Bligh and Dyer or Folch method)

-

LC-MS/MS system with a suitable column (e.g., C18) and electrospray ionization (ESI) source

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest and lyse the cells.

-

Perform a lipid extraction using a method like the Bligh and Dyer or Folch procedure. Add a known amount of internal standard at the beginning of the extraction.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable gradient on a reverse-phase column.

-

Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined empirically.

-

-

Quantification:

-

Create a standard curve using known concentrations of a purified this compound standard.

-

Quantify the amount of the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Downstream Signaling and Cellular Responses

The activation of PKC by this compound is expected to trigger a cascade of downstream phosphorylation events, leading to a variety of cellular responses. The specific outcomes will be highly dependent on the cell type, the PKC isoforms expressed, and the subcellular localization of the signaling events.

Conclusion

This compound, as a specific diacylglycerol species, is poised to be a significant player in cellular signaling. Its unique composition of both a polyunsaturated and a monounsaturated fatty acid suggests a potent ability to activate Protein Kinase C and influence downstream cellular processes. While direct quantitative data for this molecule remains an area for future research, the established principles of DAG signaling and the experimental protocols outlined in this guide provide a robust framework for its investigation. A deeper understanding of the specific roles of individual DAG isomers like this compound will be crucial for developing targeted therapeutics for a wide range of diseases where DAG signaling is dysregulated.

References

- 1. Phospholipase C - Wikipedia [en.wikipedia.org]

- 2. Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerol-containing oleic acid induces increases in [Ca(2+)](i) via TRPC3/6 channels in human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic pathway of 1-Linoleoyl-2-oleoyl-rac-glycerol

An In-depth Technical Guide to the Metabolic Pathway of 1-Linoleoyl-2-oleoyl-rac-glycerol

Executive Summary

This compound (LOG) is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid at the sn-1 position and oleic acid at the sn-2 position. As a central intermediate in lipid metabolism, LOG stands at a critical crossroads, directing fatty acids towards energy storage, membrane synthesis, or signal transduction. Its metabolic fate is tightly regulated by a series of enzymes that catalyze its conversion to other key lipids. This document provides a comprehensive overview of the synthesis, catabolism, and signaling roles of LOG, based on established pathways for structurally similar 1,2-diacyl-sn-glycerols. It includes quantitative data for related molecules, detailed experimental protocols for studying DAG metabolism, and visualizations of the core metabolic and signaling pathways.

Disclaimer: Specific kinetic and metabolic data for the this compound molecule is limited in published literature. Therefore, this guide extrapolates from well-studied principles of diacylglycerol metabolism and data from structurally similar DAG species.

This compound as a Central Metabolic Hub

1,2-Diacylglycerols are key intermediates in numerous metabolic processes.[1] LOG can be synthesized de novo or generated from the breakdown of more complex lipids. Once formed, it can be channeled into several distinct pathways:

-

Conversion to Triacylglycerol (TAG): Acylation of LOG leads to the formation of TAG, the primary form of energy storage in eukaryotes.

-

Phosphorylation to Phosphatidic Acid (PA): Phosphorylation by diacylglycerol kinases (DGKs) converts LOG into PA, another critical signaling lipid and a precursor for phospholipid synthesis.[2][3]

-

Hydrolysis to Monoacylglycerol (MAG): Diacylglycerol lipases (DAGL) can hydrolyze LOG to produce 2-oleoyl-glycerol (a monoacylglycerol) and free linoleic acid.[4]

-

Precursor for Phospholipid Synthesis: LOG serves as a substrate for the synthesis of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[5][6]

-

Activation of Signaling Cascades: As a second messenger, the sn-1,2-isomer of LOG is a potent activator of Protein Kinase C (PKC) isoforms, initiating downstream signaling events that regulate cell growth, differentiation, and metabolism.

The diagram below illustrates the central position of LOG in cellular lipid metabolism.

Figure 1: Metabolic Fates of this compound (LOG).

Anabolic Pathways: Synthesis of Diacylglycerol

There are two primary pathways for the synthesis of diacylglycerol in the cell.

De Novo Synthesis (The Kennedy Pathway)

The major anabolic route for TAG and phospholipid synthesis begins with glycerol-3-phosphate (G3P).[1] This pathway involves two sequential acylation steps catalyzed by acyl-CoA-dependent acyltransferases, followed by dephosphorylation.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the addition of an acyl-CoA (e.g., Linoleoyl-CoA) to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).

-

Acylglycerol-3-Phosphate Acyltransferase (AGPAT): Adds a second acyl-CoA (e.g., Oleoyl-CoA) to the sn-2 position of LPA, yielding phosphatidic acid (PA).

-

Phosphatidic Acid Phosphatase (PAP): Dephosphorylates PA to produce sn-1,2-diacylglycerol. This is a key regulatory step.

Figure 2: De Novo Synthesis of Diacylglycerol via the Kennedy Pathway.

Hydrolysis of Phospholipids

Diacylglycerol can also be generated at the plasma membrane through the hydrolysis of glycerophospholipids by phospholipase C (PLC) enzymes.[1] For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is cleaved by PLC to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3), both of which are potent second messengers. Similarly, phosphatidylcholine can be hydrolyzed by PC-specific PLC to yield DAG.

Catabolic and Conversion Pathways

Acylation to Triacylglycerol (TAG)

The primary fate for DAG in adipocytes and hepatocytes, especially under conditions of energy surplus, is its conversion to TAG for storage in lipid droplets.[5] This reaction is catalyzed by diacylglycerol acyltransferases (DGAT1 and DGAT2), which transfer a third fatty acid from an acyl-CoA molecule to the vacant sn-3 position of DAG.

Phosphorylation to Phosphatidic Acid (PA)

Diacylglycerol kinases (DGKs) catalyze the ATP-dependent phosphorylation of DAG to PA, a reaction that serves two purposes: attenuating DAG-mediated signaling and generating PA, which has its own signaling functions.[3] Mammals have ten DGK isozymes with varying substrate specificities.[1][3]

-

DGKε shows a strong preference for DAG species containing an arachidonoyl (20:4) chain at the sn-2 position.[7] It recognizes a linoleoyl (18:2) chain at sn-2, but it is a poorer substrate.[2]

-

DGKζ does not discriminate significantly among DAGs with different acyl chains.[2]

-

DGKα and DGKζ exhibit high stereospecificity for sn-1,2-DAG over sn-2,3-DAG.[8]

Given that LOG contains an oleoyl (B10858665) (18:1) chain at the sn-2 position, it is likely a substrate for several DGK isoforms, though perhaps not the preferred substrate for DGKε.

Hydrolysis to Monoacylglycerol (MAG)

Diacylglycerol lipases (DAGLs) hydrolyze the ester bond at the sn-1 position of DAG, releasing a free fatty acid (linoleic acid in the case of LOG) and producing a 2-monoacylglycerol (2-oleoyl-glycerol).[4] This pathway is particularly important in the brain for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from arachidonate-containing DAG.[4]

Role in Signal Transduction: PKC Activation

The sn-1,2 stereoisomer of diacylglycerol is a crucial second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC). Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and allosterically activates it, leading to the phosphorylation of a wide array of downstream protein targets. This cascade regulates fundamental cellular processes, including proliferation, differentiation, apoptosis, and insulin (B600854) signaling.

Figure 3: Diacylglycerol-Mediated Activation of Protein Kinase C (PKC).

Quantitative Data for Diacylglycerol-Metabolizing Enzymes

| Enzyme | Substrate | Organism/System | Km | Vmax | Notes | Reference |

| DGKε | 1-stearoyl-2-arachidonoyl-DAG | COS-7 cell prep. | 1.8 ± 0.4 mol % | 1.0 (relative) | DGKε shows high specificity for arachidonate (B1239269) at the sn-2 position. | [2] |

| DGKε | 1,2-diarachidonoyl-DAG | COS-7 cell prep. | 2.1 ± 0.3 mol % | 1.1 ± 0.1 (relative) | Similar kinetics to 1-stearoyl-2-arachidonoyl-DAG. | [2] |

| DGKε | 1,2-dilinoleoyl-DAG | COS-7 cell prep. | 2.3 ± 0.6 mol % | 0.3 ± 0.04 (relative) | A linoleoyl chain at sn-2 makes it a poorer substrate than arachidonoyl. | [2] |

| DGKζ | 1-stearoyl-2-arachidonoyl-DAG | COS-7 cell prep. | 3.1 ± 0.5 mol % | 1.0 (relative) | DGKζ does not discriminate strongly between different acyl chains. | [2] |

| DGKζ | 1,2-dioleoyl-DAG | COS-7 cell prep. | 2.7 ± 0.5 mol % | 1.2 ± 0.1 (relative) | Similar activity with an oleoyl-containing substrate. | [2] |

Experimental Protocols

Protocol: Quantification of Total Diacylglycerol in Cell Lysates

This protocol is based on commercially available fluorometric assay kits that measure total DAG content through a coupled enzymatic reaction.[9][10][11]

Principle:

-

A specific kinase phosphorylates all DAG in the sample to phosphatidic acid (PA).

-

A lipase (B570770) hydrolyzes PA to glycerol-3-phosphate (G3P).

-

G3P is oxidized by G3P oxidase to produce hydrogen peroxide (H₂O₂).

-

H₂O₂ reacts with a fluorometric probe to produce a signal (e.g., Ex/Em = 530/590 nm) that is directly proportional to the amount of DAG.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., H4IIE hepatoma cells) to desired confluency.

-

Treat cells with experimental compounds as required.

-

Harvest cells and perform lipid extraction using a standard method (e.g., Bligh-Dyer).

-

Dry the organic phase under nitrogen and resuspend the lipid film in assay buffer containing a detergent (e.g., Triton X-100) to create micelles.

-

-

Standard Curve Preparation:

-

Prepare a dilution series of the provided DAG standard (e.g., 0 to 2 mM) in 1X Assay Buffer.

-

-

Assay Procedure:

-

Add 20 µL of standards and samples to a 96-well plate. For each sample, prepare paired wells: one for the reaction (+Kinase) and one for background (-Kinase, add buffer instead).

-

Add 20 µL of Kinase Mixture to the appropriate wells.

-

Incubate at 37°C for 2 hours.

-

Add 40 µL of Lipase Solution to all wells.

-

Incubate at 37°C for 30 minutes.

-

Add 50 µL of Detection Enzyme Mixture (containing GPO and probe) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Analysis:

-

Measure fluorescence (Ex/Em = 530-560/585-595 nm).

-

Subtract the background fluorescence (-Kinase well) from the reaction fluorescence (+Kinase well) for each sample.

-

Plot the standard curve (Fluorescence vs. Concentration).

-

Determine the concentration of DAG in the samples from the standard curve.

-

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake and metabolism of long-chain 1,2-diacylglycerols by rat adipocytes and H4IIE hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. abcam.com [abcam.com]

- 11. DAG Assay Kit [cellbiolabs.com]

1-Linoleoyl-2-oleoyl-rac-glycerol: An In-Depth Technical Guide to its Role as a Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol (DAG), a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. Specifically, this molecule contains linoleic acid at the sn-1 position and oleic acid at the sn-2 position. Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC). The specific fatty acid composition of a DAG molecule can significantly influence its biological activity, including its affinity for and activation of different PKC isoforms and its engagement in other signaling cascades. This technical guide provides a comprehensive overview of this compound as a lipid mediator, summarizing its likely signaling pathways, presenting quantitative data from related molecules, and detailing relevant experimental protocols.

Physicochemical Properties and Synthesis

This compound is a diglyceride containing residues of oleic and linoleic acids, which confers specific physical and chemical properties that influence its role in biological membranes and interactions with enzymes.[1] The "rac" designation indicates that it is a racemic mixture.

Synthesis: The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves the esterification of glycerol with oleic and linoleic acids, a process that can be catalyzed by acids or enzymes like lipases.[2] Enzymatic synthesis offers greater control and selectivity.[2]

Signaling Pathways of Diacylglycerols

Diacylglycerols are key players in signal transduction, primarily generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[3] Once produced, DAGs can initiate several downstream signaling events.

Protein Kinase C (PKC) Activation

The most well-characterized function of DAG is the activation of the PKC family of serine/threonine kinases.[4] The binding of DAG to the C1 domain of PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and activates it. This activation is a critical step in regulating a wide array of cellular processes.

The fatty acid composition of DAGs has been shown to differentially regulate PKC isoforms.[4][5][6] Studies on various DAG species suggest that the presence of unsaturated fatty acids, such as oleic and linoleic acid, can influence the potency and selectivity of PKC activation.[6] Unsaturated 1,2-diacylglycerols have been found to be more potent activators of PKCα than their saturated counterparts.[6]

TRPC Channel Activation

Recent studies have revealed that certain DAGs can activate members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, leading to an influx of calcium ions (Ca2+). A study using 1-palmitoyl-2-oleoyl-sn-glycerol, a structurally similar DAG containing oleic acid, demonstrated that it induces a dose-dependent increase in intracellular Ca2+ by activating TRPC3 and TRPC6 channels.[2] This suggests that this compound may also mediate its effects through Ca2+ signaling pathways independent of or parallel to PKC activation.

Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data from studies on structurally related diacylglycerols can provide valuable insights into its potential efficacy and selectivity.

Table 1: Activation of PKC Isoforms by Different Diacylglycerol Species

| Diacylglycerol Species | PKC Isoform | Effect | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Higher stimulatory effect compared to SDG and SEG | [5] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Higher activation than SAG | [5] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Higher activation than SAG | [5] |

| Unsaturated 1,2-diacylglycerols | PKCα | More potent activators than saturated DAGs | [6] |

Table 2: Effect of Oleic Acid-Containing Diacylglycerol on Intracellular Calcium

| Compound | Concentration | Effect | Cell Type | Reference |

| 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) | Dose-dependent | Increase in intracellular Ca2+ | Jurkat T-cells | [2] |

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound as a lipid mediator would be based on established methods for analyzing diacylglycerol signaling.

In Vitro PKC Activity Assay

This protocol is a general method to assess the ability of a diacylglycerol species to activate PKC isoforms in a controlled, cell-free system.

Objective: To quantify the activation of specific PKC isoforms by this compound.

Materials:

-

Purified recombinant PKC isoforms

-

This compound

-

ATP (γ-32P-labeled)

-

PKC substrate peptide (e.g., myelin basic protein)

-

Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2)

-

Phosphocellulose paper

-

Scintillation counter

Methodology:

-

Lipid Vesicle Preparation: Prepare lipid vesicles by mixing phosphatidylserine and this compound in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in assay buffer followed by sonication.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, purified PKC isoform, substrate peptide, and the prepared lipid vesicles.

-

Initiation of Reaction: Start the reaction by adding γ-32P-labeled ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ATP.

-

Quantification: Measure the incorporated radioactivity in the substrate peptide using a scintillation counter.

Measurement of Intracellular Calcium Concentration

This protocol outlines a general method for measuring changes in intracellular calcium levels in response to treatment with a diacylglycerol.

Objective: To determine if this compound induces an increase in intracellular calcium in a specific cell line.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Fluorometer or fluorescence microscope

Methodology:

-

Cell Culture: Culture the cells to an appropriate density.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution in the dark.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or fluorescence microscope.

-

Stimulation: Add this compound to the cells.

-

Data Acquisition: Continuously record the fluorescence signal over time to monitor changes in intracellular calcium concentration.

-

Data Analysis: Analyze the change in fluorescence intensity to quantify the increase in intracellular calcium.

Conclusion

This compound, as a specific diacylglycerol species, is poised to be a significant lipid mediator. Based on the current understanding of diacylglycerol signaling and the influence of fatty acid composition, it is highly probable that this molecule acts as a selective activator of PKC isoforms and may also modulate cellular calcium levels through TRPC channels. The provided technical guide, including the summarized data from related molecules and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals to further investigate the precise biological roles and therapeutic potential of this compound. Further research focusing specifically on this diacylglycerol isomer is warranted to fully elucidate its unique signaling properties and physiological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Diacylglycerol-containing oleic acid induces increases in [Ca(2+)](i) via TRPC3/6 channels in human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy rac 1-Oleoyl-2-linoleoylglycerol | 106292-55-1 [smolecule.com]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol: Natural Sources, Analysis, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-2-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) isomer that plays a role as a metabolic intermediate and a signaling molecule. This technical guide provides a comprehensive overview of its natural sources, detailing the challenges in its quantification. It further presents a detailed summary of the experimental protocols required for its analysis and delves into its significance in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is a diacylglycerol, a class of lipids that are naturally present in vegetable oils and animal fats, albeit typically in small quantities. Diacylglycerols are intermediates in the biosynthesis and hydrolysis of triacylglycerols. The specific isomer, this compound, has been identified in certain natural products, although comprehensive quantitative data across a wide range of sources remains limited in publicly available literature.

Key Natural Sources:

-

Olive Oil: Diacylglycerols are known constituents of olive oil, with their concentration and isomeric composition serving as indicators of oil quality and freshness. While specific quantification of this compound is not extensively reported, it is expected to be present as a component of the diacylglycerol fraction. The overall diacylglycerol content in virgin olive oil typically ranges from 1% to 2.8%.[1]

-

Dry-Cured Iberian Ham: This diacylglycerol has been specifically identified in raw and dry-cured Iberian ham, suggesting its formation during the lipolysis of triacylglycerols that occurs during the curing process.

-

Other Vegetable Oils and Animal Fats: While not always specifically quantified, this compound is a potential component of the diacylglycerol fraction of various oils and fats, arising from the partial hydrolysis of triacylglycerols containing linoleic and oleic acids.

Challenges in Quantification:

The quantification of specific diacylglycerol isomers like this compound in natural sources is challenging due to their low abundance and the presence of other isomeric forms. This necessitates the use of advanced analytical techniques capable of separating and identifying regioisomers.

Quantitative Data Summary

Table 1: General Diacylglycerol (DAG) Content in Select Natural Sources

| Natural Source | Total Diacylglycerol Content (%) | Reference |

| Virgin Olive Oil | 1.0 - 2.8 | [1] |

Note: The concentration of the specific this compound isomer within this total DAG content is not specified in the cited literature.

Experimental Protocols for Analysis

The accurate analysis of this compound requires sophisticated analytical methodologies to differentiate it from other diacylglycerol isomers. The following is a generalized protocol based on common techniques used for lipid analysis.

3.1. Lipid Extraction

A standard lipid extraction is the initial step to isolate the diacylglycerol fraction from the sample matrix.

-

Protocol:

-

Homogenize the sample in a chloroform/methanol solvent mixture (e.g., 2:1, v/v).

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in a suitable solvent for further analysis.

-

3.2. Separation of Diacylglycerol Isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the specific quantification of diacylglycerol isomers.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

-

Principle: The separation is based on the differential partitioning of the diacylglycerol isomers between the stationary and mobile phases.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. This highly selective technique allows for accurate quantification even in complex matrices.

-

-

Quantification:

-

An internal standard, a structurally similar but isotopically labeled diacylglycerol, is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

-

A calibration curve is generated using certified reference standards of this compound at known concentrations.

-

Workflow for LC-MS/MS Analysis of this compound:

Signaling Pathways and Biological Significance

Diacylglycerols, including this compound, are crucial second messengers in a variety of cellular signaling pathways. Their biological activity is primarily mediated through the activation of protein kinase C (PKC) isoforms.

4.1. The Diacylglycerol-PKC Signaling Axis

The canonical pathway for diacylglycerol signaling involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol.

-

Diacylglycerol remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, recruits and activates members of the protein kinase C (PKC) family.

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.

4.2. Regulation by Diacylglycerol Kinases (DGKs)

The signaling activity of diacylglycerol is tightly regulated. Diacylglycerol kinases (DGKs) play a critical role in terminating DAG signaling by phosphorylating it to produce phosphatidic acid (PA).[2] Phosphatidic acid itself is a signaling molecule with distinct downstream effectors. Therefore, the balance between diacylglycerol and phosphatidic acid, controlled by DGKs, is crucial for maintaining cellular homeostasis.

Signaling Pathway of this compound:

Implications for Drug Development

The pivotal role of the diacylglycerol signaling pathway in numerous cellular processes makes its components attractive targets for drug development.

-

PKC Isoforms: Given their involvement in diseases like cancer and inflammatory disorders, specific inhibitors and activators of PKC isoforms are of significant interest.

-

Diacylglycerol Kinases (DGKs): As key regulators of DAG signaling, DGKs are emerging as promising therapeutic targets.[2] Modulating DGK activity could offer a novel approach to treating various conditions, including cancer, immune disorders, and neurological diseases.[2]

A thorough understanding of the roles of specific diacylglycerol isomers, such as this compound, in these pathways is essential for the rational design of targeted therapeutics.

Conclusion

This compound is a naturally occurring diacylglycerol with important biological functions. While its precise quantification in many natural sources requires further investigation, advanced analytical techniques provide the means for its accurate analysis. Its central role in cellular signaling, particularly through the activation of protein kinase C, highlights its importance as a second messenger and underscores the therapeutic potential of targeting the diacylglycerol signaling network. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

A Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol for Researchers

This technical guide provides an in-depth overview of 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and its crucial role in cellular signaling.

Chemical and Physical Properties

This compound is a diacylglycerol molecule composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the two possible stereoisomers.

CAS Number Ambiguity: It is important to note that there is some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number for this specific isomer. While some sources may cite a specific number, it is often used interchangeably with its isomer, 1-Oleoyl-2-linoleoyl-rac-glycerol, which is more consistently assigned CAS Number 106292-55-1 [1]. Researchers are advised to verify the specific isomer when sourcing this compound.

The key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₀O₅ | [1] |

| Molecular Weight | 618.97 g/mol | |

| Synonyms | rac 1-Linoleoyl-2-oleoylglycerol |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Synthesis Methodologies

Chemical Synthesis: This method typically involves the direct esterification of glycerol with linoleic acid and oleic acid. The reaction is generally carried out under controlled temperature and pressure, often in the presence of an acid catalyst like sulfuric acid[2]. This approach can lead to a mixture of diacylglycerol isomers (1,2- and 1,3-diacylglycerols) and triacylglycerols, necessitating subsequent purification.

Enzymatic Synthesis: A more controlled synthesis can be achieved using lipases, which can offer regioselectivity, preferentially catalyzing esterification at specific positions on the glycerol backbone[2]. For instance, lipases with sn-1,3 regioselectivity can be employed in a multi-step process to achieve the desired 1,2-diacylglycerol structure. This method generally results in fewer byproducts and a higher yield of the target molecule[2].

Purification Protocols

Purification of 1,2-diacylglycerols from a crude reaction mixture is essential to remove unreacted fatty acids, monoacylglycerols, triacylglycerols, and isomeric byproducts. Common purification techniques include silica (B1680970) gel column chromatography, molecular distillation, and crystallization[3][4].

Experimental Protocol: Two-Step Crystallization for 1,2-Diacylglycerol Purification

This protocol is a general method adapted from procedures for purifying 1,2-diacylglycerols[3][5].

Objective: To purify 1,2-diacylglycerols from a crude reaction mixture containing fatty acid ethyl esters and triacylglycerols.

Materials:

-

Crude diacylglycerol mixture

-

Hexane (nonpolar solvent)

-

A polar solvent (e.g., acetone)

-

Crystallization vessel

-

Temperature-controlled bath or freezer

-

Filtration apparatus

Procedure:

Step 1: Nonpolar Solvent Crystallization

-

Dissolve the crude diacylglycerol product in hexane. A common ratio is 1:10 (w/v) of crude product to hexane[3].

-

Cool the solution to -40°C and maintain this temperature for 18 hours to allow for the crystallization of 1,2-diacylglycerols while keeping impurities like fatty acid ethyl esters and triacylglycerols in the solution[3].

-

Separate the solid fraction (containing the 1,2-diacylglycerols) from the liquid by filtration at the low temperature.

Step 2: Polar Solvent Crystallization

-

Dissolve the solid fraction obtained from the first step in a polar solvent, such as acetone.

-

Cool the solution to a temperature that allows for the selective crystallization of the desired 1,2-diacylglycerol, leaving any remaining impurities in the solvent. The optimal temperature will depend on the specific diacylglycerol and solvent used and may require empirical determination.

-

Isolate the purified 1,2-diacylglycerol crystals by filtration.

-

Dry the crystals under vacuum to remove any residual solvent.

Workflow for Diacylglycerol Purification

Role in Cellular Signaling

Diacylglycerols, including this compound, are critical second messengers in a variety of cellular signaling pathways. Their primary and most well-understood function is the activation of Protein Kinase C (PKC)[6].

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction. This pathway is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol[7].

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, in conjunction with DAG, recruits conventional and novel PKC isoforms to the plasma membrane, leading to their activation[7][8]. Once activated, PKC phosphorylates a wide range of substrate proteins, modulating numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

Diacylglycerol-PKC Signaling Pathway

Quantitative Data

Quantitative data on the specific interaction of this compound with PKC is not extensively available in the public domain. However, to provide a reference for the potency of diacylglycerol analogs in activating PKC, data for the well-characterized synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is presented below. It is crucial to recognize that OAG is a different molecule and its properties may not be directly extrapolated to this compound.

| Compound | Action | Target | Potency | Reference |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Activation | Protein Kinase C (PKC) | Dose-dependent activation in the range of 5-500 µM in rat islet homogenates. | [9] |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Inhibition | L and T-type Ca²⁺ currents | Half-maximal inhibition at ~25 µM in GH3 cells. | [10] |

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity, which can be used to assess the effect of activators like this compound. This is a non-radioactive, ELISA-based method[7][11].

Objective: To quantify the kinase activity of PKC in the presence of this compound.

Materials:

-

Purified active PKC enzyme

-

PKC substrate-coated microtiter plate

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Kinase assay dilution buffer

-

ATP solution

-

Phosphospecific primary antibody against the phosphorylated PKC substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions as required. Dilute the this compound to various concentrations in the kinase assay dilution buffer.

-

Plate Preparation: Add 50 µL of kinase assay dilution buffer to each well of the PKC substrate-coated microtiter plate and incubate for 10 minutes at room temperature to pre-soak the wells. Aspirate the buffer.

-

Sample Addition: Add the diluted this compound samples and controls (positive control with a known PKC activator, negative control without an activator) to the appropriate wells. Add the purified PKC enzyme to all wells except the no-enzyme control.

-

Kinase Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with wash buffer.

-

Primary Antibody Incubation: Add the phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Color Development: Add the TMB substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

-

Stopping Color Development: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

Workflow for PKC Activity Assay

References

- 1. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Buy rac 1-Oleoyl-2-linoleoylglycerol | 106292-55-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diacylglycerol pathway | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Linoleoyl-2-oleoyl-rac-glycerol, a significant diacylglycerol (DAG) molecule. This document details its physicochemical properties, synthesis, and crucial role in cellular signaling, with a focus on its interaction with Protein Kinase C (PKC). Experimental protocols and data are presented to facilitate further research and application in drug development and cellular biology.

Physicochemical Properties

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates a racemic mixture of the stereoisomers.

| Property | Value | Source |

| Molecular Weight | 618.97 g/mol | [1][2] |

| Molecular Formula | C₃₉H₇₀O₅ | [1][2] |

| CAS Number | 106292-55-1, 2632-59-9 | |

| Physical State | Colorless oil at room temperature | |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, and ethanol |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its regioselectivity, yielding fewer byproducts.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

-

Glycerol

-

Oleic acid

-

Linoleic acid

-

Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel, combine glycerol, oleic acid, and linoleic acid in a suitable molar ratio in an organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

-

Water Removal: Add molecular sieves to the mixture to remove water produced during the esterification reaction, which drives the equilibrium towards product formation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized lipase. The enzyme can often be washed and reused.

-

Purification: The resulting mixture will contain the desired diacylglycerol, as well as unreacted substrates and other glyceride species. Purify this compound using silica gel column chromatography with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the identity and purity of the synthesized product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Role in Cellular Signaling

As a diacylglycerol, this compound is a critical second messenger in various cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isozymes, which are involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

The binding of diacylglycerols like this compound to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase function.

Caption: Synthesis, purification, and functional analysis workflow.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for assessing the ability of this compound to activate PKC in vitro.

Materials:

-

Purified Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ)

-

This compound

-

PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

-

ATP (radiolabeled [γ-³²P]ATP or for use with a phosphospecific antibody)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Phosphocellulose paper or materials for ELISA/Western blot

-

Scintillation counter or plate reader

Procedure:

-

Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine and this compound. This is typically done by drying the lipids under nitrogen and resuspending them in buffer with sonication.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the PKC substrate peptide, and the prepared lipid vesicles.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of EDTA).

-

Measure Phosphorylation:

-

Radiolabeled Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Non-Radiolabeled Method: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

-

Data Analysis: Compare the PKC activity in the presence of this compound to a control without the diacylglycerol to determine the extent of activation.

Signaling Pathways Involving Diacylglycerol

While PKC is the most well-known effector of diacylglycerol, other proteins are also regulated by this second messenger. Understanding these alternative pathways is crucial for a complete picture of diacylglycerol signaling.

Caption: Major signaling pathways activated by diacylglycerol.

Non-PKC Diacylglycerol Effectors:

-

RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are exchange factors for Ras-like small GTPases.

-

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate diacylglycerol to produce phosphatidic acid, another important signaling molecule.

-

Munc13 proteins: These are involved in the priming of synaptic vesicles for exocytosis.

This technical guide provides a foundational understanding of this compound. The presented data and protocols are intended to serve as a starting point for researchers and professionals in the field, enabling further exploration of this molecule's role in health and disease.

References

Solubility of 1-Linoleoyl-2-oleoyl-rac-glycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals